molecular formula C17H15ClO3 B3110517 (2E)-1-(3-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one CAS No. 1801666-51-2

(2E)-1-(3-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B3110517
CAS RN: 1801666-51-2
M. Wt: 302.7 g/mol
InChI Key: FWPYHQJBOAOUNF-MDZDMXLPSA-N
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Description

(2E)-1-(3-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, also known as Curcumin, is a natural compound found in the rhizome of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, Curcumin has gained attention in scientific research for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Structural Characterization

Research on similar compounds to (2E)-1-(3-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one has focused on their synthesis and structural characterization. For instance, Tayade and Waghmare (2016) investigated the isomerisation of a series of compounds with structural similarities, which were synthesized and characterized through chemical tests, elemental analysis, and spectral characterizations (Tayade & Waghmare, 2016).

Crystallography and Molecular Geometry

In another study, Yathirajan et al. (2007) analyzed a closely related compound, focusing on its geometric parameters and crystal structure. This research provides insights into the molecular geometry and crystallographic data of similar compounds (Yathirajan et al., 2007).

Nonlinear Optical (NLO) Properties

A significant area of research for these compounds is their nonlinear optical properties. Kumar et al. (2016) synthesized a novel compound structurally similar to this compound and investigated its NLO properties. The study involved crystal structure analysis and molecular property evaluations, such as dipole moment and static polarizability (Kumar et al., 2016).

Molecular Conformational Analysis

The molecular conformation and structural stability of similar compounds have been a subject of interest. Mary et al. (2014) conducted a study involving density functional theory to investigate the conformational behavior and structural stability of a compound with a similar structure, highlighting its potential in nonlinear optical applications (Mary et al., 2014).

Antimicrobial Activity

There is also interest in the antimicrobial properties of these compounds. Sadgir et al. (2020) synthesized and characterized a compound closely related to this compound, assessing its antimicrobial activity. This study suggests potential applications in the field of antimicrobial agents (Sadgir et al., 2020).

Antioxidant Activity

Another area of interest is the antioxidant activity of such compounds. Sulpizio et al. (2016) synthesized and characterized derivatives of 2'-aminochalcones, structurally related to the compound , and evaluated their antioxidant activities. This study broadens the understanding of the potential health-related applications of these compounds (Sulpizio et al., 2016).

properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-16-8-4-5-12(17(16)21-2)9-10-15(19)13-6-3-7-14(18)11-13/h3-11H,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPYHQJBOAOUNF-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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